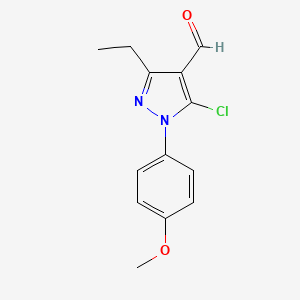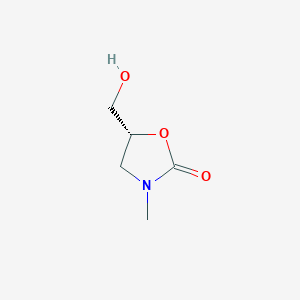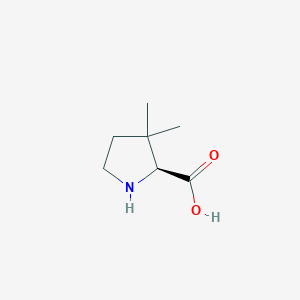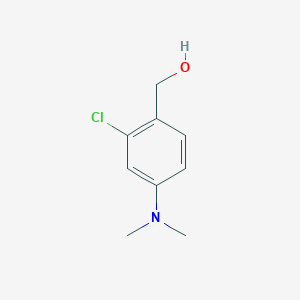
2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95%
Vue d'ensemble
Description
2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% (2C5MBA) is an organic compound that has a wide range of applications in the field of organic chemistry. It is a white crystalline powder with a melting point of 162-164°C, and a molecular weight of 208.22 g/mol. 2C5MBA has been used in various scientific research applications, including the synthesis of pharmaceuticals, polymers, and other materials.
Mécanisme D'action
2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% is an organic compound that has a wide range of applications in the field of organic chemistry. It is believed to act as a catalyst in various chemical reactions, and can also be used as a starting material in the synthesis of various compounds.
Biochemical and Physiological Effects
2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2). In addition, 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it is also stable and non-toxic. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is also not very soluble in organic solvents.
Orientations Futures
There are several potential future directions for research into 2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95%. For example, further research could be conducted into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, further research could be conducted into its potential use as a catalyst in various chemical reactions. Finally, further research could be conducted into its potential use as a starting material in the synthesis of various compounds.
Applications De Recherche Scientifique
2-(3-Carboxyphenyl)-5-methylbenzoic acid, 95% has been used in various scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used as a starting material in the synthesis of polymers, and has been used in the synthesis of other materials, such as organic dyes.
Propriétés
IUPAC Name |
2-(3-carboxyphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-5-6-12(13(7-9)15(18)19)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVFQDVHGORDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619472 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carboxyphenyl)-5-methylbenzoic acid | |
CAS RN |
378242-13-8 | |
| Record name | 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)






